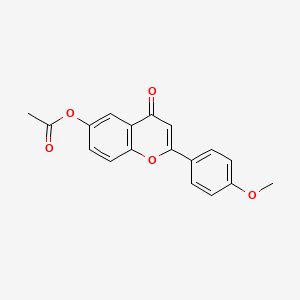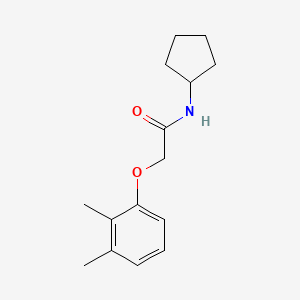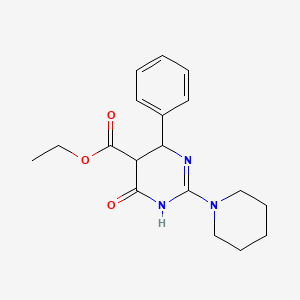
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate, also known as MOCA, is a chemical compound that belongs to the coumarin family. It has been extensively studied due to its potential as a therapeutic agent for various diseases. MOCA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Antibacterial Activity
- Compounds related to 4-hydroxy-chromen-2-one, which is structurally similar to the compound of interest, have been shown to exhibit significant antibacterial activity. These compounds were synthesized and tested against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019).
Synthesis and Characterization
- Novel polystyrene-supported catalysts based on chromen-2-one derivatives have been developed for use in Michael addition reactions, a critical step in synthesizing Warfarin and its analogues (Alonzi et al., 2014).
Anti-microbial Activity
- Thiazole substituted coumarins, which include derivatives of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate, have been synthesized and shown to possess antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Novel Synthons for Synthesis
- The compound has been used to create novel synthons, which are key intermediates in organic synthesis. For example, 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one has been used as a novel synthon for synthesizing terphenyls from aryl ketones (Ram & Goel, 1996).
Development of Schiff's Bases
- Schiff's bases based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized, which could be useful in various chemical and biological applications (Čačić et al., 2009).
Synthesis of Aromatic Carbamates
- The compound has been involved in the synthesis of aromatic carbamates with chromen-2-one fragments, which are important in various chemical syntheses (Velikorodov et al., 2014).
properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-7-8-17-15(9-14)16(20)10-18(23-17)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAFYVRWLYOJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)
![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)



![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)